2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1607016-34-1) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group and an ethyl-linked isoindole-1,3-dione moiety. The isoindole-dione moiety introduces rigidity and hydrogen-bonding capabilities, which may influence molecular recognition in biological systems .
Properties
IUPAC Name |
2-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-10(22-17(23)11-6-2-3-7-12(11)18(22)24)15-20-21-16(25-15)13-8-4-5-9-14(13)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLNCQQGNIEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds bearing the thiadiazole ring have shown promising cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties due to its structural characteristics.
- Mechanism of Action: Thiadiazoles often function through mechanisms such as inhibition of tubulin polymerization or interference with DNA synthesis, leading to apoptosis in cancer cells .
-
Case Studies:
- A review of 1,3,4-thiadiazole derivatives indicated that they possess significant activity against human cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective growth inhibition .
- Research on related compounds has demonstrated that structural modifications can enhance their anticancer efficacy, suggesting that the incorporation of the isoindole structure may further potentiate these effects .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth and its potential as an antibacterial agent are areas of active research.
- In Vitro Studies: Compounds with similar structures have been tested against various bacterial strains, showing significant inhibition zones and minimum inhibitory concentrations (MICs) that suggest effectiveness as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole-containing compounds. Variations in substituents on the thiadiazole ring and isoindole moiety can significantly influence their pharmacological profiles.
| Substituent | Biological Activity | IC50 Value |
|---|---|---|
| 2-Fluorophenyl | Anticancer | Varies by cell line |
| Alkyl groups | Antimicrobial | Varies by strain |
Mechanism of Action
The mechanism of action of 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thiadiazole moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Structural Differences :
- Lacks the ethyl-isoindole-dione side chain.
- Contains a 3-fluorophenyl substitution instead of 2-fluorophenyl.
Functional Implications : - Simpler structure with fewer hydrogen-bonding sites.
- Demonstrated broad-spectrum biological activities, including insecticidal and fungicidal properties, attributed to the thiadiazole-fluorophenyl motif .
Research Findings : - Crystallographic studies (using SHELX programs) confirm planar thiadiazole geometry, which may enhance stacking interactions in target binding .
2-{[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Structural Differences :
- Replaces the thiadiazole with a thiazole ring.
- Substitutes 2-fluorophenyl with a benzofuran group.
Functional Implications : - Thiazole’s lower electronegativity compared to thiadiazole may reduce electrophilic reactivity .
2-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Structural Differences :
- Features an imidazo-thiazole fused ring system instead of thiadiazole.
- Ethyl linker connects to a bulkier heterocycle.
Functional Implications : - The fused imidazo-thiazole system may improve metabolic stability but reduce solubility.
- Limited bioactivity data available; primarily used in research settings .
Comparative Analysis Table
Research Findings and Implications
- Solubility vs. Bioactivity : The isoindole-dione moiety in the target compound likely reduces solubility compared to simpler amines (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) but increases target affinity through hydrogen bonding .
- Synthetic Challenges : The ethyl linker between thiadiazole and isoindole-dione requires precise regioselective coupling, as evidenced by synthetic protocols for related thiadiazole derivatives .
Biological Activity
The compound 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione , with CAS number 1795518-55-6 , is a novel derivative of the isoindole and thiadiazole classes. It has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and molecular docking analyses.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₂FN₃O₂S
- Molecular Weight : 353.37 g/mol
- CAS Number : 1795518-55-6
The structure features a thiadiazole moiety linked to an isoindole core, which is known to influence biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with compounds similar to or including the thiadiazole and isoindole moieties:
1. Anticancer Activity
Numerous derivatives of 1,3,4-thiadiazoles have been reported to exhibit significant anticancer properties. The following findings are notable:
- Cytotoxicity : Compounds containing the thiadiazole ring have shown promising cytotoxic effects against several cancer cell lines. For example, derivatives demonstrated IC₅₀ values in the range of 0.15 to 22.1 µM against various tumor types including leukemia and breast cancer cell lines .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HL-60 (Leukemia) | 0.12 |
| MCF7 (Breast) | 15 |
| SaOS-2 (Osteosarcoma) | 19 |
The anticancer activity of thiadiazole derivatives can be attributed to:
- Inhibition of DNA/RNA synthesis.
- Induction of apoptosis in cancer cells.
- Targeting key kinases involved in tumorigenesis .
3. Molecular Docking Studies
Molecular docking studies suggest that the compound may interact with various biological targets:
- Adenosine A3 Receptor Antagonism : This mechanism has been associated with the inhibition of tumor growth.
- Phosphodiesterase Inhibition : Compounds with thiadiazole rings have shown potential in modulating intracellular signaling pathways .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Thiadiazole Derivatives Against Cancer :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
